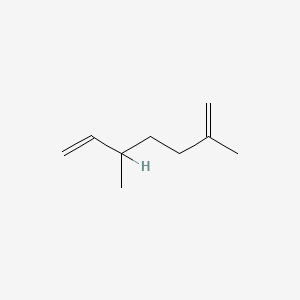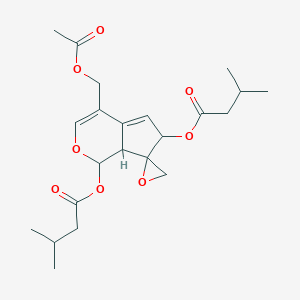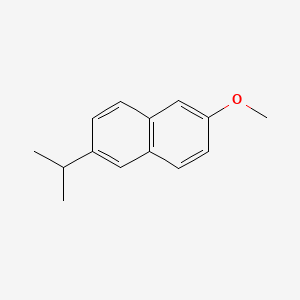
2-异丙基-6-甲氧基萘
描述
2-Isopropyl-6-methoxynaphthalene is a chemical compound with the molecular formula C14H16O . It has an average mass of 200.276 Da and a monoisotopic mass of 200.120117 Da .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-methoxynaphthalene consists of 14 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 305.4±11.0 °C at 760 mmHg, and a flash point of 119.1±8.5 °C .Physical And Chemical Properties Analysis
2-Isopropyl-6-methoxynaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 305.4±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 119.1±8.5 °C . The index of refraction is 1.571, and it has a molar refractivity of 65.0±0.3 cm3 .科学研究应用
高效液相色谱分析中的荧光标记
2-异丙基-6-甲氧基萘,也被称为2-溴乙酰-6-甲氧基萘,已被用作高效液相色谱(HPLC)中的荧光标记试剂。这种应用对于分离和分析生物活性羧酸(如脂肪酸和胆酸)具有重要意义。该化合物与羧酸反应形成荧光酯,有助于在HPLC分析中对其进行分离和检测。这种方法已应用于制药配方中,增强了对各种化合物的分析能力(Gatti, Cavrini, & Roveri, 1992)。
沸石催化的酰化反应
研究探索了使用沸石催化剂对2-甲氧基萘(2-异丙基-6-甲氧基萘的一种变体)进行酰化反应。这个过程对于生成具有在制药和材料科学中应用的特定乙酰化产物至关重要。该反应的选择性和效率受到使用的沸石类型、反应温度和酰化剂浓度的影响。这个过程展示了2-异丙基-6-甲氧基萘在催化反应中的重要性,特别是在制药中间体的合成中(Andy et al., 2000)。
固体碱催化的O-甲基化
该化合物已参与研究,重点关注由钙化水滑石等固体碱催化的2-萘酚的O-甲基化反应。这个反应是生产重要制药中间体的过程的一部分。了解这个反应的动力学和机制,其中2-异丙基-6-甲氧基萘发挥关键作用,有助于开发更环保和更高效的化学过程(Yadav & Salunke, 2013)。
制药中的分析应用
在制药分析中,2-溴乙酰-6-甲氧基萘(一种相关化合物)已被用于测定制药品中的胆酸。该化合物作为荧光标记试剂,使复杂配方的高效准确分析成为可能。这种应用突显了该化合物在增强制药质量控制中使用的分析方法中的作用(Cavrini et al., 1993)。
属性
IUPAC Name |
2-methoxy-6-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRTZRMVMTCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919261 | |
| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-methoxynaphthalene | |
CAS RN |
92297-66-0 | |
| Record name | 2-Methoxy-6-(1-methylethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092297660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


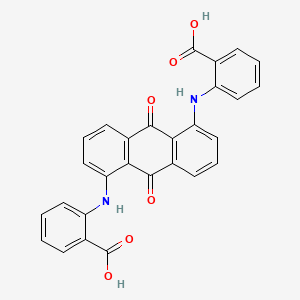
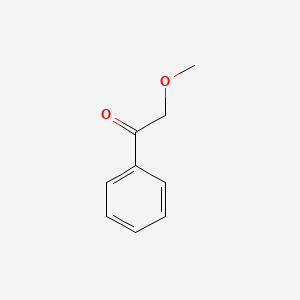
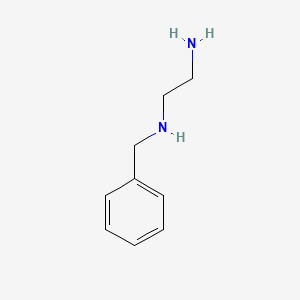
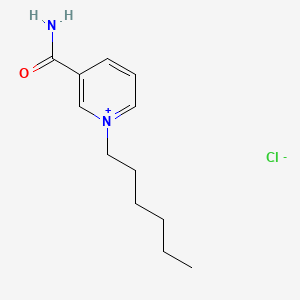
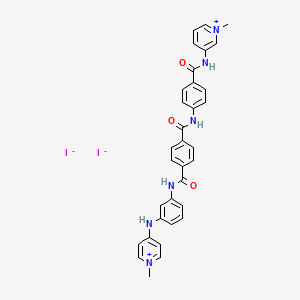
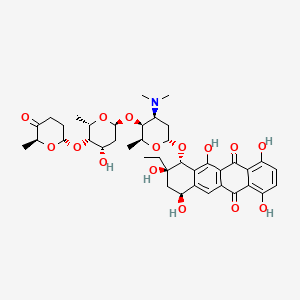
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)
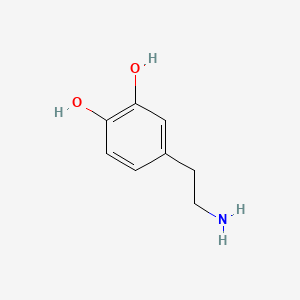

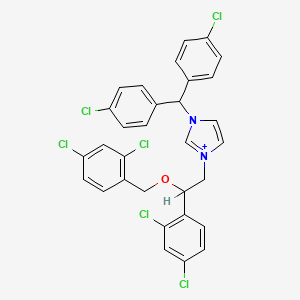
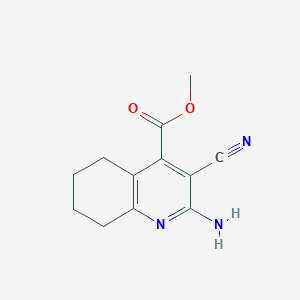
![4-amino-5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1211581.png)
